Product packaging for 6-Bromo-4-chloropyrido[3,4-d]pyrimidine(Cat. No.:CAS No. 1824048-52-3)

6-Bromo-4-chloropyrido[3,4-d]pyrimidine

Cat. No.: B3247892
CAS No.: 1824048-52-3
M. Wt: 244.47 g/mol
InChI Key: LGGAPYBPVHVDBZ-UHFFFAOYSA-N
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Description

6-Bromo-4-chloropyrido[3,4-d]pyrimidine is a versatile heterocyclic building block in medicinal chemistry and scientific research. Compounds based on the pyrido[3,4-d]pyrimidine scaffold have been identified as promising antagonists of the C-X-C chemokine receptor type 2 (CXCR2) . Upregulated CXCR2 signalling is a promising therapeutic target for a range of inflammatory, autoimmune, and neurodegenerative diseases, as well as in cancer, due to its role in immune cell recruitment, angiogenesis, and tumor development . As a key synthetic intermediate, this bromo- and chloro- functionalized compound is designed for further derivatization, such as in metal-catalyzed cross-coupling reactions, to explore structure-activity relationships and develop novel bioactive molecules . The pyridopyrimidine core is a privileged structure in drug discovery, with derivatives known to interact with various enzymatic targets, including kinases . This product is intended for research purposes in a laboratory setting and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3BrClN3 B3247892 6-Bromo-4-chloropyrido[3,4-d]pyrimidine CAS No. 1824048-52-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-chloropyrido[3,4-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClN3/c8-6-1-4-5(2-10-6)11-3-12-7(4)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGAPYBPVHVDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)N=CN=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101268072
Record name Pyrido[3,4-d]pyrimidine, 6-bromo-4-chloro-
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Molecular Weight

244.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824048-52-3
Record name Pyrido[3,4-d]pyrimidine, 6-bromo-4-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1824048-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrido[3,4-d]pyrimidine, 6-bromo-4-chloro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 6 Bromo 4 Chloropyrido 3,4 D Pyrimidine and Its Derivatives

Retrosynthetic Analysis for 6-Bromo-4-chloropyrido[3,4-d]pyrimidine

A retrosynthetic analysis of this compound suggests that the target molecule can be disconnected at the pyrimidine (B1678525) ring. This leads to a substituted pyridine (B92270) precursor, specifically an aminonicotinamide derivative. This intermediate, in turn, can be traced back to a more readily available starting material, 5-bromo-4-methyl-3-nitropyridine. The key transformations in the forward synthesis would involve the formation of the pyrimidine ring and the introduction of the chloro group at the 4-position.

Multi-Step Synthesis of the Pyrido[3,4-d]pyrimidine (B3350098) Core

The construction of the this compound core is a multi-step process that begins with a commercially available substituted pyridine.

The synthesis often commences with 5-bromo-4-methyl-3-nitropyridine. nih.govmdpi.com The methyl group at the 4-position is first oxidized to a carboxylic acid. nih.govmdpi.com This transformation is typically achieved using a strong oxidizing agent like potassium dichromate in sulfuric acid (Jones oxidation). nih.govresearchgate.net The resulting 5-bromo-3-nitronicotinic acid is then converted to its corresponding carboxamide. nih.gov This can be done by first treating the carboxylic acid with oxalyl chloride to form the acyl chloride, which then reacts with aqueous ammonia. nih.govmdpi.com

It is important to note that during this amidation step, a concomitant transhalogenation of the 6-bromo group to a 6-chloro group has been observed, leading to the formation of the 6-chloropyridine analogue. nih.govmdpi.com Attempts to avoid this transhalogenation to retain the desired 6-bromo substituent have proven challenging. nih.govmdpi.com

With the pyridine precursor in hand, the next crucial step is the formation of the fused pyrimidine ring. This is achieved through a cyclocondensation reaction. First, the nitro group on the pyridine ring is reduced to an amino group. nih.gov This reduction can be carried out using iron powder in acetic acid. nih.govresearchgate.net The resulting aminopyridine derivative is then cyclized. A common method involves reaction with carbon disulfide in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form a 2-thioxopyrido[3,4-d]pyrimidin-4-one intermediate. nih.govresearchgate.net

The bromine atom at the 6-position is ideally carried over from the starting material, 5-bromo-4-methyl-3-nitropyridine. nih.gov However, as mentioned, undesired transhalogenation can occur. nih.govmdpi.com The introduction of the chlorine atom at the 4-position is typically achieved in a later step. Starting from the pyrido[3,4-d]pyrimidin-4-one, chlorination can be accomplished using reagents like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. researchgate.net This converts the 4-oxo group into a 4-chloro group, yielding the target compound, this compound.

Selective Functionalization of this compound

The presence of two different halogen atoms at positions 4 and 6 allows for selective functionalization of the pyrido[3,4-d]pyrimidine core.

The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic aromatic substitution than the bromine atom at the C-6 position. stackexchange.comstackexchange.comechemi.com This enhanced reactivity is due to the electronic influence of the adjacent nitrogen atoms in the pyrimidine ring, which stabilize the intermediate formed during the substitution process. stackexchange.comechemi.com Consequently, a wide variety of nucleophiles, such as amines, can be introduced at the C-4 position while leaving the C-6 bromine intact. nih.gov This selectivity allows for the synthesis of a diverse library of 4-substituted-6-bromopyrido[3,4-d]pyrimidine derivatives, which can be further modified at the 6-position if desired, for example, through palladium-catalyzed cross-coupling reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position (e.g., Suzuki couplings)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds in organic synthesis. nih.gov In the context of dihalogenated heteroaromatics, these reactions can often be performed selectively at one position, leveraging the differential reactivity of the C-X bonds (where X = Cl, Br, I). For the derivatization of the pyrido[3,4-d]pyrimidine scaffold at the C-6 position, the 6-bromo analogue is generally preferred over the 6-chloro analogue due to the greater reactivity of the C-Br bond in the key oxidative addition step of the catalytic cycle. nih.govharvard.edu

However, research into the functionalization of the 6-bromopyrido[3,4-d]pyrimidine core has encountered significant challenges. Attempts to synthesize the necessary 6-bromo precursor have been reported as unsuccessful, leading researchers to explore cross-coupling reactions on the more accessible 6-chloro analogue instead. nih.gov These attempts also highlighted the inherent difficulties in applying Suzuki coupling reactions to this specific heterocyclic system. nih.gov

Several factors contribute to the poor outcomes observed in these reactions:

Catalyst Inhibition : Lewis-basic heterocycles are known to coordinate with the palladium catalyst, potentially inhibiting its catalytic activity. The pyrido[3,4-d]pyrimidine core contains a Lewis-basic aminopyridine moiety that can interfere with the reaction. nih.gov

Steric Hindrance : The chlorine atom at the C-6 position of the pyrido[3,4-d]pyrimidine scaffold can present significant steric hindrance, preventing an efficient Suzuki reaction. nih.gov

Low Reactivity of C-Cl Bond : Aryl chlorides are inherently less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions, requiring more active catalyst systems. nih.gov

In one study, attempts to perform a Suzuki coupling on a 6-chloropyrido[3,4-d]pyrimidine derivative with phenylboronic acid using standard conditions [Pd(PPh₃)₄ catalyst, K₂CO₃ base] resulted in no conversion. Transitioning to a more active catalytic system [Pd₂(dba)₃/XPhos] did not yield the desired product but instead led to hydrolysis of a side chain. nih.gov These findings underscore the substantial obstacles to functionalizing the C-6 position of the pyrido[3,4-d]pyrimidine ring system via palladium-catalyzed cross-coupling reactions.

Challenges in Suzuki Coupling on the 6-Substituted Pyrido[3,4-d]pyrimidine Scaffold nih.gov
Catalyst SystemSubstrate PositionObservationsPotential Cause of Failure
Pd(PPh₃)₄, K₂CO₃C-6 ChloroNo conversionLow reactivity of aryl chloride; Catalyst inhibition
Pd₂(dba)₃, XPhos, K₂CO₃C-6 ChloroHydrolysis of side chain, no desired couplingLewis-basic core interference; Steric hindrance

Other Selective Derivatization Reactions at Bromo and Chloro Sites

Given the challenges with cross-coupling at the C-6 position, other methods for selective derivatization of the this compound scaffold are of great interest. The differential electronic nature of the C-4 and C-6 positions allows for selective reactions, particularly nucleophilic aromatic substitution (SNAr).

The C-4 chloro substituent is significantly more reactive towards nucleophilic attack than the C-6 bromo substituent. This enhanced reactivity is due to the C-4 position being part of the pyrimidine ring, where the adjacent nitrogen atoms exert a strong electron-withdrawing effect, stabilizing the Meisenheimer complex intermediate formed during SNAr. In contrast, the C-6 bromo substituent is on the pyridine ring and is less activated.

This reactivity difference enables the selective displacement of the C-4 chloride by various nucleophiles while leaving the C-6 bromide intact. This strategy has been successfully employed in related systems. For instance, in the synthesis of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives, nucleophilic aromatic substitutions were effectively carried out at the C-4 position of a 4-chloro intermediate. nih.gov Similarly, studies on the isomeric 2,8-dichloropyrido[3,2-d]pyrimidine system have shown high regioselectivity for SNAr reactions with amines at the C-2 position, which is electronically analogous to the C-4 position in the pyrido[3,4-d]pyrimidine core. nih.gov

Therefore, a plausible strategy for the selective derivatization of this compound would involve:

Selective SNAr at C-4 : Reaction with a nucleophile (e.g., an amine, thiol, or alcohol) would preferentially displace the chlorine atom at the C-4 position.

Subsequent Cross-Coupling at C-6 : The remaining bromo group at the C-6 position could then be targeted for a palladium-catalyzed cross-coupling reaction, such as Suzuki, Stille, or Sonogashira coupling, to introduce further diversity.

This sequential approach leverages the inherent electronic properties of the heterocyclic scaffold to achieve site-selective functionalization, providing a pathway to a wide range of derivatives that would be difficult to access otherwise. nih.gov

Chemical Transformations and Reaction Mechanisms of 6 Bromo 4 Chloropyrido 3,4 D Pyrimidine

Reactivity and Selectivity of Halogen Substituents (Bromine vs. Chlorine)

The pyrido[3,4-d]pyrimidine (B3350098) core is an electron-deficient heterocyclic system. The nitrogen atoms in both the pyridine (B92270) and pyrimidine (B1678525) rings exert a strong electron-withdrawing effect, which significantly influences the reactivity of the attached halogen atoms. The chlorine atom at the C4 position is located alpha to a pyrimidine nitrogen (N3) and para to another (N1), while the bromine at C6 is on the fused pyridine ring.

This electronic arrangement makes the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). The nitrogen atoms effectively stabilize the negative charge of the Meisenheimer intermediate formed during the attack of a nucleophile, a key step in the SNAr mechanism. googleapis.com Consequently, the C4-chloro group can be selectively displaced by a variety of nucleophiles, such as amines or alkoxides, often under relatively mild conditions.

Conversely, the C6-bromo substituent is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. While both C-Cl and C-Br bonds can undergo oxidative addition to a palladium(0) center, the C-Br bond is generally more reactive in this step due to its lower bond dissociation energy compared to the C-Cl bond. This difference allows for selective activation of the C6 position, enabling the formation of new carbon-carbon or carbon-nitrogen bonds while leaving the C4-chloro group intact, provided the appropriate catalytic system is employed.

Studies on the closely related 6-bromo-4-chlorothieno[2,3-d]pyrimidine (B1281017) scaffold have demonstrated that selective Suzuki coupling at the C6-bromo position can be achieved with high preference over the C4-chloro position. The choice of palladium catalyst and ligands is critical in controlling this selectivity.

Regioselectivity in Subsequent Functionalization Reactions

The differential reactivity of the two halogen sites enables a controlled, stepwise functionalization of the 6-Bromo-4-chloropyrido[3,4-d]pyrimidine core. Chemists can strategically target either the C4 or C6 position first, based on the desired final product.

Path A: Initial Nucleophilic Substitution at C4: Treatment with a nucleophile (e.g., an amine, R₂NH) will typically result in the selective displacement of the C4-chloride, yielding a 6-bromo-4-(substituted)pyrido[3,4-d]pyrimidine. The remaining C6-bromo group is then available for a subsequent cross-coupling reaction, allowing for the introduction of an aryl, heteroaryl, or other group via a Suzuki or similar reaction.

Path B: Initial Cross-Coupling at C6: Alternatively, employing a palladium-catalyzed cross-coupling reaction first, such as a Suzuki reaction with a boronic acid (Ar-B(OH)₂), can selectively replace the C6-bromo substituent. This yields a 6-aryl-4-chloropyrido[3,4-d]pyrimidine intermediate. The C4-chloro group, being less reactive under these conditions, remains available for a subsequent nucleophilic substitution.

This regioselective control is paramount for the efficient synthesis of diverse libraries of pyrido[3,4-d]pyrimidine derivatives. The choice of the synthetic route depends on the nature of the substituents to be introduced and their compatibility with the required reaction conditions.

Catalytic Systems and Ligand Effects in Cross-Coupling Reactions

The success and selectivity of cross-coupling reactions on this compound are highly dependent on the chosen catalytic system. The interplay between the palladium source and the phosphine (B1218219) ligand is crucial for modulating reactivity and preventing undesired side reactions, such as difunctionalization or dehalogenation.

Research on the analogous 6-bromo-4-chlorothieno[2,3-d]pyrimidine provides significant insights. For selective Suzuki coupling at the C6-bromo position, different palladium catalysts exhibit varying degrees of selectivity.

Catalyst / LigandObservation on Selectivity (C6-Br vs. C4-Cl)
Pd(PPh₃)₄ Good selectivity for mono-arylation at C6. Lower water content in the reaction mixture can increase this preference.
Pd(OAc)₂ / No Ligand High selectivity for C6 coupling.
Pd₂(dba)₃ / No Ligand High selectivity for C6 coupling.
Pd₂(dba)₃ / XPhos Lower selectivity, with a higher ratio of di-coupled product observed. XPhos is a bulky, electron-rich ligand that can promote the oxidative addition to the less reactive C-Cl bond.

This table is based on findings for the analogous 6-bromo-4-chlorothieno[2,3-d]pyrimidine and represents expected trends for the title compound.

These findings suggest that for achieving high regioselectivity for the C6-bromo position, less electron-rich and sterically less demanding catalyst systems like Pd(OAc)₂ or Pd(PPh₃)₄ are preferable. More active catalytic systems employing bulky, electron-rich ligands like XPhos may lead to over-reaction and the formation of the di-substituted product. The choice of base and solvent also plays a critical role in reaction outcomes and must be optimized for each specific substrate pairing.

Mechanistic Insights into Nucleophilic Substitution and Cross-Coupling Pathways

Nucleophilic Aromatic Substitution (SNAr): The mechanism for substitution at the C4 position follows the classical SNAr pathway.

Addition: A nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

Stabilization: This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atoms of the pyrido[3,4-d]pyrimidine ring system. googleapis.com This stabilization is key to the high reactivity of the C4 position.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the C4-substituted product.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura): The catalytic cycle for the selective reaction at the C6-bromo position is more complex.

Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker C6-Br bond to form a Pd(II) intermediate. This is the rate-determining and selectivity-determining step.

Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to the palladium center, displacing the bromide ion. This step typically requires activation by a base.

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product. This step regenerates the Pd(0) catalyst, allowing the cycle to continue.

The selectivity for C6-Br over C4-Cl in the oxidative addition step is the cornerstone of achieving regiocontrolled functionalization via cross-coupling pathways. Ligands that are too reactive can overcome the energy barrier for C-Cl bond insertion, leading to a loss of selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Substituents at the C-4 Position on Biological Potency

The C-4 position of the pyrido[3,4-d]pyrimidine (B3350098) scaffold is a critical point for derivatization, significantly influencing the biological potency of the resulting compounds. Studies have shown that a variety of substituents can be introduced at this position, leading to a wide range of biological activities.

In a series of 2-amino-8-methoxy-pyrido[3,4-d]pyrimidine derivatives, the substituent at the C-4 position played a crucial role in their anticancer activity. For instance, a chloro group at C-4 (compound 13 ) demonstrated moderate selectivity against the UO-31 renal cancer cell line. nih.gov The introduction of an electron-withdrawing group at this position appeared to be favorable for activity. nih.gov Further modifications at the C-4 position, such as the introduction of anilino groups, have also been explored. For example, a compound with a 3-fluoroanilino group at C-4 (compound 21 ) exhibited the best growth inhibition against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov This suggests that the electronic properties and steric bulk of the substituent at C-4 are key determinants of potency and selectivity.

The versatility of the C-4 position allows for the introduction of diverse chemical moieties through various chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitutions. nih.govnih.govmdpi.com This chemical tractability has enabled the exploration of a broad chemical space, leading to the identification of compounds with N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl substituents at C-4. nih.govmdpi.com Molecular docking studies on pyrido[2,3-d]pyrimidin-7(8H)-ones, a related scaffold, suggest that substituents at the C-4 position can extend into a pocket defined by key amino acid residues in the ATP-binding site of kinases like ZAP-70, thereby enhancing binding affinity. nih.gov

Table 1: Impact of C-4 Substituents on the Anticancer Activity of 2-Amino-8-methoxy-pyrido[3,4-d]pyrimidine Derivatives

Compound C-4 Substituent Cell Line Growth Inhibition (%)
12 H UO-31 -
13 Cl UO-31 Moderate
14 OMe UO-31 Less than 13
21 3-Fluoroanilino MCF-7 60.77
21 3-Fluoroanilino MDA-MB-468 71.42

Data sourced from a study on novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. nih.gov

Influence of Heterocyclic Core Modifications on Biological Activity and Selectivity

Modification of the core heterocyclic structure is a fundamental strategy in medicinal chemistry to alter biological activity and selectivity. The pyrido[3,4-d]pyrimidine scaffold is one of several fused pyrimidine (B1678525) systems that have been investigated as kinase inhibitors.

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine (B94841) nucleus, has been extensively studied. nih.govekb.egresearchgate.netnih.gov This core has been utilized to develop inhibitors of various kinases, including cyclin-dependent kinase 2 (CDK2) and FLT3. researchgate.netnih.gov The rationale behind using this and other related scaffolds is their ability to mimic the adenine (B156593) ring of ATP and form key hydrogen bonding interactions within the kinase hinge region. nih.gov

Switching from an aminopyrazine to an aminopyridine hinge-binding scaffold was shown to cause a marked increase in Nek2 inhibition. nih.gov This highlights the subtle yet profound impact that altering the arrangement of nitrogen atoms within the heterocyclic core can have on biological activity. Similarly, the development of inhibitors based on the thieno[2,3-d]pyrimidine (B153573) and pyrazolo[3,4-d]pyrimidine cores has led to potent inhibitors of human geranylgeranyl pyrophosphate synthase (hGGPPS). nih.gov This strategy, known as scaffold hopping, is a powerful tool for discovering novel inhibitors with improved properties. nih.gov

The pyrido[2,3-d]pyrimidine (B1209978) scaffold has also been a focus of research for developing anticancer agents, including EGFR inhibitors. nih.govnih.gov The choice of the core heterocycle is a critical first step in the design of targeted inhibitors, as it dictates the fundamental binding mode and provides the foundation for further optimization of potency and selectivity.

Rational Design Principles Based on SAR Elucidation

The systematic exploration of SAR for the pyrido[3,4-d]pyrimidine scaffold and its analogues has led to the formulation of rational design principles for developing potent and selective inhibitors.

A key principle is the mimicry of the ATP molecule's interaction with the kinase hinge region. nih.gov The fused pyrimidine core serves as the "hinge-binding" motif, and its specific geometry and electronic properties are crucial. For instance, in the design of Nek2 inhibitors, combining key elements from two different chemical series led to potent hybrid compounds. nih.gov This approach of creating hybrid molecules based on established pharmacophores is a common and effective strategy.

Another important design consideration is the introduction of substituents that can exploit specific pockets within the ATP-binding site. As seen with the C-4 substituents, groups that can form additional interactions, such as hydrogen bonds or hydrophobic contacts, can significantly enhance potency. nih.gov Molecular docking studies are often employed to rationalize these observations and guide the design of new analogues with improved binding affinity. nih.gov

Furthermore, the concept of "scaffold hopping" has proven to be a successful strategy. nih.gov By replacing the core scaffold while retaining key pharmacophoric features, it is possible to discover new chemical series with different intellectual property landscapes and potentially improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Computational Chemistry and Molecular Modeling Studies

Ligand-Target Docking and Interaction Analysis for Pyrido[3,4-d]pyrimidine (B3350098) Ligands

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net This method is instrumental in understanding the structure-activity relationships (SAR) of potential drug candidates. For the pyrido[3,4-d]pyrimidine class of compounds, docking studies have been crucial in elucidating their mechanism of action as kinase inhibitors, particularly against Monopolar Spindle 1 (Mps1), a validated target in cancer therapy. nih.govnih.govmdpi.com

Research has shown that the pyrido[3,4-d]pyrimidine core serves as a scaffold that can form critical interactions within the ATP-binding pocket of kinases. tandfonline.com Docking studies of various derivatives have consistently identified key interactions that contribute to their inhibitory activity. For instance, the pyrimidine (B1678525) portion of the scaffold often forms hydrogen bonds with the hinge region of the kinase, a crucial interaction for anchoring the inhibitor. nih.govtandfonline.com

In the case of Mps1 inhibitors, molecular docking has revealed that the pyrido[3,4-d]pyrimidine backbone engages in significant hydrophobic interactions with the hinge region of the enzyme. tandfonline.com Specific residues, such as Gly605, have been identified as forming stable hydrogen bonds with the pyrimidine ring of these inhibitors. nih.gov Furthermore, substitutions at various positions on the pyrido[3,4-d]pyrimidine ring have been shown to modulate binding affinity by interacting with other key residues. For example, certain R-groups can form additional hydrogen bonds with residues like Lys529, enhancing the ligand's binding to the protein. nih.gov

A comparative docking study of a pyrido[3,4-d]pyrimidine derivative, compound 24b , and an isoquinoline (B145761) analog, 15b , against Mps1 revealed a more favorable, coplanar conformation for the pyrido[3,4-d]pyrimidine ligand within the binding site. researchgate.net This coplanarity is believed to contribute to its improved activity. The docking results also highlighted a water-mediated hydrogen bond for compound 24b , further stabilizing its interaction with the target. researchgate.net

The insights gained from these docking studies are invaluable for the rational design of new pyrido[3,4-d]pyrimidine derivatives with enhanced potency and selectivity. By understanding the key interactions, medicinal chemists can strategically modify the scaffold to optimize its binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictability of Biological Activity

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a predictive model. nih.govmdpi.com These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

For example, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) was performed on a series of thieno-pyrimidine derivatives, which are structurally related to pyrido[3,4-d]pyrimidines. nih.gov The resulting models provided insights into the steric and electrostatic fields around the molecules that are crucial for their biological activity. Such studies generate contour maps that visually represent regions where bulky or electron-donating/withdrawing groups would be favorable or unfavorable for activity, thus guiding further drug design.

The general approach for developing a QSAR model for pyrido[3,4-d]pyrimidine derivatives would involve:

Data Set Selection: A series of pyrido[3,4-d]pyrimidine analogs with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Molecular Modeling and Alignment: 3D structures of the compounds would be generated and aligned based on a common substructure.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.

Model Building and Validation: Statistical methods would be used to develop a QSAR equation. The predictive power of the model would be rigorously validated using techniques like cross-validation and external test sets.

A hypothetical QSAR data table for a series of pyrido[3,4-d]pyrimidine derivatives might look like the following:

CompoundScaffoldR1R2IC50 (nM)logPMolecular Weight
1Pyrido[3,4-d]pyrimidine-H-NH-Ph503.2250
2Pyrido[3,4-d]pyrimidine-CH3-NH-Ph253.6264
3Pyrido[3,4-d]pyrimidine-H-NH-Ph-Cl153.9284.5
4Pyrido[3,4-d]pyrimidine-CH3-NH-Ph-Cl84.3298.5

Such a model would allow for the prediction of the inhibitory potency of novel pyrido[3,4-d]pyrimidine derivatives based on their structural features.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of molecules over time, offering insights into the stability of ligand-target complexes and the nature of their interactions under conditions that mimic a biological environment. nih.gov For pyrido[3,4-d]pyrimidine-based inhibitors, MD simulations have been employed to validate docking poses and to study the conformational changes and interaction stability within the kinase binding pocket.

In a study of pyrido[3,4-d]pyrimidine inhibitors of Mps1, 200-nanosecond MD simulations were performed for several ligand-protein complexes. nih.gov The stability of these complexes was assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. The results indicated that the binding of the ligands helped to stabilize the protein structure, as evidenced by lower RMSD values for the complexes compared to the protein alone. nih.gov

The following table summarizes the average RMSD values for the protein and various Mps1-ligand complexes from the aforementioned study:

SystemAverage RMSD (Å)Standard Deviation (Å)
Protein A3.550.22
BOS172722 Complex2.760.22
Protein C Complex2.860.27
Protein D Complex2.970.22

These simulations also allow for a detailed analysis of hydrogen bond occupancy and other key interactions over time. For the Mps1 inhibitors, MD simulations confirmed that hydrogen bonds with residues like Gly605 and Lys529 were stable throughout the simulation, underscoring their importance for potent inhibition. nih.gov

Furthermore, methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD simulation trajectories to calculate the binding free energy of the ligand-target complexes. nih.gov These calculations can decompose the binding energy into contributions from van der Waals interactions, electrostatic interactions, and solvation energies, providing a deeper understanding of the driving forces for binding. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules, including their geometry, charge distribution, and reactivity. iiste.org While specific DFT studies on "6-Bromo-4-chloropyrido[3,4-d]pyrimidine" are scarce, calculations on related pyridopyrimidine structures provide valuable insights.

DFT calculations can be used to optimize the molecular geometry and to compute various electronic descriptors. iiste.org The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. researchgate.net MEP maps illustrate the charge distribution on the molecular surface, with red indicating electron-rich regions (negative potential) and blue indicating electron-poor regions (positive potential). libretexts.org These maps are useful for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions like hydrogen bonding. For the pyrido[3,4-d]pyrimidine scaffold, the nitrogen atoms in the pyrimidine and pyridine (B92270) rings would be expected to be regions of negative electrostatic potential, making them potential sites for hydrogen bond acceptance.

For "this compound," quantum chemical calculations could predict its dipole moment, polarizability, and the relative reactivity of the chloro and bromo substituents. The electron-withdrawing nature of the halogen atoms and the nitrogen atoms in the ring system would significantly influence the molecule's electronic properties and its potential to interact with biological targets.

A DFT study on a related pyrido[2,3-d]pyrimidine (B1209978) derivative confirmed that the molecular structure optimized by DFT was in good agreement with the crystal structure determined by X-ray diffraction. tandfonline.com Such studies provide confidence in the accuracy of the computational models for this class of compounds.

Preclinical Insights into Pyrido[3,4-d]pyrimidine Derivatives

While specific preclinical data on the in vivo efficacy, pharmacokinetics, and biodistribution of the chemical compound this compound is not available in publicly accessible scientific literature, research into structurally related pyrido[3,4-d]pyrimidine derivatives provides valuable insights into the potential pharmacological profile of this class of compounds. This article focuses on the preclinical findings for these derivatives, with a particular emphasis on compounds that have been evaluated in non-human in vivo models.

Preclinical Efficacy and Pharmacological Studies Non Human in Vivo Models

The preclinical development of pyrido[3,4-d]pyrimidine (B3350098) derivatives has primarily centered on their potential as kinase inhibitors for the treatment of cancer. In vivo studies have been crucial in validating their therapeutic potential and understanding their behavior in a biological system.

Derivatives of the pyrido[3,4-d]pyrimidine scaffold have demonstrated significant in vivo efficacy in various tumor xenograft models. A notable example is Tarloxotinib, a hypoxia-activated prodrug of a potent pan-HER kinase inhibitor, Tarloxotinib-E.

In preclinical studies, Tarloxotinib induced tumor regression or growth inhibition in multiple murine xenograft models. nih.gov Specifically, in an NRG1 ovarian cancer patient-derived xenograft model, treatment with Tarloxotinib at a dose of 48 mg/kg resulted in a 100% reduction in tumor size, compared to a 150% increase in the control group. rainoncology.com The efficacy of Tarloxotinib and its active metabolite, Tarloxotinib-E, has been demonstrated in models of non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations, ERBB2 mutations, and NRG1 fusions. nih.gov

Another area of investigation for this class of compounds is in the inhibition of Monopolar Spindle 1 (Mps1) kinase, a target in chromosomally unstable cancers. mdpi.com A series of pyrido[3,4-d]pyrimidine derivatives were developed as potent Mps1 inhibitors, with one compound, BOS172722, entering clinical trials. mdpi.com

Furthermore, certain pyrido[3,4-d]pyrimidine derivatives have been identified as inhibitors of RIPK3-mediated necroptosis, a form of programmed cell death implicated in inflammatory diseases. nih.gov One such derivative demonstrated the ability to alleviate TNFα-induced systemic inflammatory response syndrome in an in vivo model. nih.gov

In Vivo Efficacy of Pyrido[3,4-d]pyrimidine Derivatives in Disease Models
Compound/DerivativeDisease ModelKey FindingsReference
TarloxotinibNRG1 Ovarian Cancer Patient-Derived Xenograft100% tumor size reduction at 48 mg/kg. rainoncology.com
TarloxotinibMurine Xenograft Models (NSCLC with HER-family oncogenes)Induced tumor regression or growth inhibition. nih.gov
Unnamed Pyrido[3,4-d]pyrimidine DerivativeTNFα-induced Systemic Inflammatory Response SyndromeAlleviated inflammatory response. nih.gov

The pharmacokinetic properties of pyrido[3,4-d]pyrimidine derivatives have been a key area of investigation to ensure adequate drug exposure and to understand their metabolic fate.

Tarloxotinib, as a prodrug, is designed to be converted to its active metabolite, Tarloxotinib-E, under hypoxic conditions found in the tumor microenvironment. nih.govmdpi.com Pharmacokinetic analyses in preclinical models have confirmed this mechanism. Studies in mice revealed markedly higher levels of Tarloxotinib-E in tumor tissue compared to plasma or skin. nih.gov Over a seven-day period, approximately 46.7% of the prodrug was converted to the active metabolite in tumor tissue, whereas only 10.6% underwent conversion in the skin. nih.gov The total exposure (concentration-time) to Tarloxotinib-E was found to be 313% greater in the tumor than in the skin. nih.gov In tumor tissue, the exposure to Tarloxotinib-E remained above 1 μM for seven days, while in the skin, the concentration dropped below this level within 24 hours. nih.gov

While detailed pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability for a broad range of pyrido[3,4-d]pyrimidine derivatives are not extensively detailed in the public domain, the available data for Tarloxotinib highlights a favorable tumor-targeting profile.

Pharmacokinetic Profile of Tarloxotinib in Preclinical Models
ParameterFindingReference
Active Metabolite Concentration (Tumor vs. Other Tissues)Markedly higher levels of Tarloxotinib-E in tumor tissue compared to plasma or skin. nih.gov
Prodrug to Active Metabolite Conversion (7 days)46.7% in tumor tissue vs. 10.6% in skin. nih.gov
Total Exposure to Tarloxotinib-E (Tumor vs. Skin)313% greater in tumor tissue. nih.gov
Duration of Active Metabolite Exposure (>1 µM)Remained above this threshold for 7 days in tumor tissue; dropped below this level within 24 hours in skin. nih.gov

Biodistribution studies are essential to understand the tissue and organ distribution of a drug candidate. For pyrido[3,4-d]pyrimidine derivatives, particularly those designed as tumor-targeted agents, these studies provide evidence of selective accumulation at the site of action.

The biodistribution of Tarloxotinib has been investigated to confirm its hypoxia-activated targeting mechanism. Pharmacokinetic analysis confirmed a higher concentration of the active metabolite, Tarloxotinib-E, in tumor tissue, validating the prodrug's design to concentrate the active drug in the tumor versus normal tissue. nih.gov This preferential accumulation in the tumor microenvironment is a key feature that is anticipated to enhance efficacy while minimizing systemic toxicity. nih.govnih.gov

While comprehensive, quantitative biodistribution data across a wide range of tissues for various pyrido[3,4-d]pyrimidine derivatives is limited in the available literature, the findings for Tarloxotinib underscore the potential for designing compounds within this class that exhibit favorable tumor-selective distribution.

Future Research Directions and Potential Applications

Development of Novel Derivatization Strategies for Enhanced Selectivity and Potency

The 6-bromo and 4-chloro substituents on the pyrido[3,4-d]pyrimidine (B3350098) core are pivotal for chemical diversification. Future efforts will likely concentrate on advanced and efficient synthetic methodologies to generate extensive libraries of novel analogues. The 4-chloro position is readily targeted for nucleophilic aromatic substitutions, while the 6-bromo position is ideal for palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Research has shown that while attempts to directly synthesize the 6-bromo analogue can be challenging due to issues like transhalogenation and low solubility, the 6-chloro analogue serves as a viable surrogate for derivatization via Suzuki coupling. nih.gov Future strategies may involve optimizing reaction conditions to prevent such challenges or developing novel protective group strategies to enable more direct and efficient synthesis of the desired 6-bromo intermediate. nih.gov

Systematic structural modifications will be crucial. For instance, in the context of CXCR2 antagonism, further elaboration at the 6-position by introducing diverse aryl, heteroaryl, and alkyl groups via cross-coupling reactions could fine-tune the structure-activity relationship (SAR). nih.gov While initial explorations with phenyl, thienyl, and imidazolyl groups at this position did not show improved activity, the comparable activity of a 6-furanyl congener suggests that this site is sensitive to the electronic and steric nature of the substituent. nih.gov Future work should explore a wider range of five- and six-membered heterocyclic replacements. researchgate.net Similarly, derivatization at the 4-position, where an amine linker has been shown to be important for the anticancer activity of related compounds, can be further explored with a variety of substituted amines to enhance inhibitory effects. nih.gov

Exploration of Additional Molecular Targets and Disease Indications

While the pyrido[3,4-d]pyrimidine scaffold has been investigated for its role as a CXCR2 antagonist and for its potential in cancer therapy, the full therapeutic landscape remains to be explored. nih.govnih.gov The structural similarity of this scaffold to other biologically important purine (B94841) systems suggests a broader range of potential molecular targets. nih.gov

Oncology: The fused pyrimidine (B1678525) ring system is a core component of numerous approved anticancer agents that target signaling pathways crucial for cell proliferation, differentiation, and apoptosis. nih.gov Derivatives of pyrido[3,4-d]pyrimidine have already demonstrated selective growth-inhibitory effects against specific breast and renal cancer cell lines. nih.gov Future research should aim to identify the specific molecular drivers of this activity. Potential targets include various protein kinases, as the general pyrido[3,4-d]pyrimidine scaffold has been associated with the inhibition of tyrosine kinases like the epidermal growth factor receptor (EGFR). eurekaselect.com Furthermore, related heterocyclic systems like pyrazolo[3,4-d]pyrimidines are known to target cyclin-dependent kinases (CDKs) such as CDK2, which are critical for cell cycle regulation and are attractive targets in oncology. nih.govrsc.org Axl receptor tyrosine kinase, a member of the TAM family, is another potential target, as inhibitors based on the related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) scaffold have been identified. nih.gov

Inflammatory and Immunological Disorders: The confirmed activity of a pyrido[3,4-d]pyrimidine analogue as a CXCR2 antagonist, with an IC50 value of 0.11 µM, opens avenues for treating inflammatory diseases. nih.gov CXCR2 is a key chemokine receptor involved in the trafficking of neutrophils, and its antagonism is a promising strategy for conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders. Further optimization of derivatives of 6-Bromo-4-chloropyrido[3,4-d]pyrimidine could lead to more potent and selective CXCR2 antagonists.

The versatility of the scaffold warrants broader screening against a panel of kinases and other enzyme families to uncover novel therapeutic opportunities.

Integration of Advanced Computational Approaches in Lead Optimization

To accelerate the drug discovery process, the integration of advanced computational methodologies is essential. frontiersin.org Techniques such as molecular modeling, quantitative structure-activity relationship (QSAR) studies, and virtual screening can rationalize experimental findings and guide the design of more potent and selective molecules. mdpi.comnih.gov

Pharmacophore Modeling and Virtual Screening: Based on the known active compounds, a pharmacophore model can be developed to define the key chemical features necessary for biological activity. This model can then be used to screen large virtual libraries of compounds to identify novel hits with diverse scaffolds. mdpi.com

Molecular Docking: For identified targets like CXCR2 or various kinases, molecular docking studies can predict the binding orientation and affinity of newly designed derivatives within the target's active site. nih.govrsc.org This allows for a rational, structure-based design approach to optimize interactions and improve potency. For example, docking can ensure that modifications at the 6-position of the pyrido[3,4-d]pyrimidine ring optimally occupy available binding pockets. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of the drug-target complex, helping to assess the stability of binding interactions over time and informing on the structural requirements for sustained inhibition. frontiersin.org

ADMET Prediction: A significant challenge in drug development is ensuring favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. frontiersin.org Computational models can predict these properties early in the design phase, allowing chemists to prioritize compounds with better drug-like profiles and reducing the likelihood of late-stage failures. rsc.org

By combining these computational tools, researchers can more efficiently navigate the complex chemical space and focus synthetic efforts on compounds with the highest probability of success.

Strategic Development Towards Preclinical Candidate Advancement

The ultimate goal of medicinal chemistry programs is the identification of a preclinical candidate for further development. The advancement of leads derived from this compound will require a strategic, multi-parameter optimization approach.

The process of optimizing a lead compound often involves increasing molecular weight and lipophilicity to enhance potency, which can negatively impact physicochemical and pharmacokinetic properties. scienceopen.com A key strategy will be "structural simplification," where non-essential structural elements are removed to improve properties like ligand efficiency (LE) and solubility while retaining core binding interactions. scienceopen.com

A stepwise optimization process will be necessary, focusing on:

Potency and Selectivity: Iterative design, synthesis, and testing cycles, guided by computational models, will be used to maximize on-target potency and selectivity against related targets to minimize potential off-target effects. researchgate.net

Pharmacokinetics: Once potent and selective compounds are identified, their pharmacokinetic profiles (e.g., metabolic stability, permeability, plasma exposure) will be evaluated. researchgate.netnih.gov Modifications will be made to improve these properties without compromising activity.

In Vivo Efficacy: Promising compounds will be advanced into relevant animal models of disease (e.g., inflammation or cancer xenograft models) to demonstrate in vivo efficacy and establish a relationship between drug exposure and therapeutic effect.

This integrated and strategic approach will be critical for successfully translating the therapeutic potential of the pyrido[3,4-d]pyrimidine scaffold into a viable clinical candidate.

Q & A

(Basic) What are the standard synthetic routes for preparing 6-Bromo-4-chloropyrido[3,4-d]pyrimidine?

The synthesis typically involves transhalogenation and functionalization of pyrido[3,4-d]pyrimidine precursors. A validated route includes:

  • Step 1 : Treatment of a 6-bromo precursor with oxalyl chloride and catalytic DMF to activate the lactam moiety .
  • Step 2 : Schotten–Baumann reaction with aqueous ammonia, which replaces the oxalyl chloride group with an amino group. During this step, the 6-bromo substituent may undergo transhalogenation to yield a 6-chloro derivative, depending on reaction conditions .
  • Step 3 : Reduction of nitro groups (if present) using iron powder under acidic conditions with ultrasonication (Béchamp reaction) to stabilize the core structure .

Key Considerations : Monitor reaction temperature (0°C to RT) and solvent choice (e.g., DCM or THF) to minimize side reactions.

(Advanced) How can researchers mitigate transhalogenation of the 6-bromo substituent during amination reactions?

Transhalogenation (e.g., Br → Cl substitution) often occurs during nucleophilic amination due to competing halide exchange. To suppress this:

  • Optimize Reaction Medium : Use non-polar solvents (e.g., THF) instead of polar aprotic solvents like DMF, which may accelerate halide scrambling .
  • Control Stoichiometry : Limit the use of chloride-containing reagents (e.g., SOCl₂) during lactam activation. If chlorination is unavoidable, isolate intermediates promptly to prevent further halide exchange .
  • Alternative Halogenation Methods : Employ selective catalysts (e.g., Pd(OAc)₂ with BINAP ligands) for cross-coupling reactions to preserve the bromo group .

Validation : Confirm the absence of transhalogenation via LC-MS and ¹H-NMR, comparing halogen-specific chemical shifts .

(Basic) What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
  • Containment : Conduct reactions in a fume hood or glovebox to limit exposure to toxic vapors (e.g., SOCl₂ or DMF byproducts) .
  • Waste Management : Segregate halogenated waste and dispose via certified chemical waste handlers to comply with UN 2811 6.1/PGIII regulations .

Critical Note : Avoid skin contact—this compound may trigger H303+H313+H333 hazards (toxic if swallowed, in contact with skin, or inhaled) .

(Advanced) What strategies are effective for regioselective functionalization of the pyrido[3,4-d]pyrimidine scaffold at specific positions?

  • Position 6 (Bromo Substituent) : Utilize Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis. For example, replace bromine with aryl groups using Pd(OAc)₂, BINAP, and Cs₂CO₃ in 1,4-dioxane at 120°C .
  • Position 4 (Chloro Substituent) : Perform nucleophilic substitution with amines (e.g., alaninol) in DMF using BOP and DBU as coupling agents .
  • Position 2 : Introduce thiols via CS₂-mediated thiolation at 60°C in DMF .

Data Contradiction Alert : Regioselectivity may vary with steric hindrance. For example, bulkier substituents at position 6 can block functionalization at position 4. Confirm regiochemistry via X-ray crystallography or NOESY NMR .

(Basic) Which characterization techniques are critical for confirming the structure of this compound?

  • ¹H-NMR and ¹³C-NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and quaternary carbons (δ 150–160 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₅BrClN₃, expected m/z: 260.93) .
  • IR Spectroscopy : Confirm lactam C=O stretches (~1646 cm⁻¹) and absence of nitro groups (no peaks ~1520 cm⁻¹) .

Pitfall : Bromine’s isotopic pattern in MS can mimic impurities; use high-resolution instruments to distinguish .

(Advanced) How to resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

  • Scenario 1 : Discrepancies in ¹H-NMR integration may arise from residual solvents or paramagnetic impurities. Purify via column chromatography (silica gel, EtOAc/hexane) and re-acquire spectra in deuterated DMSO .
  • Scenario 2 : Unexpected MS fragments could indicate decomposition. Perform stability studies (e.g., TGA/DSC) to identify thermal degradation points .
  • Scenario 3 : Conflicting NOE correlations may suggest incorrect regiochemistry. Use X-ray diffraction or DFT calculations to validate spatial arrangements .

Pro Tip : Cross-reference with synthetic intermediates (e.g., nitro precursors) to trace the origin of discrepancies .

(Basic) What are the typical applications of this compound in medicinal chemistry?

  • Kinase Inhibitor Development : The scaffold serves as a core structure for ATP-competitive inhibitors (e.g., targeting CXCR2 receptors) .
  • Anticancer Agents : Derivatives with 2-thioxo or 4-amino substitutions show antitumor activity in vitro .

Methodological Insight : Screen analogues using enzymatic assays (e.g., kinase inhibition IC₅₀) and cell viability tests (MTT assay) .

(Advanced) How to optimize reaction yields for multi-step syntheses involving this compound?

  • Step-Wise Monitoring : Use TLC or inline IR to track intermediates and minimize side products .
  • Catalyst Optimization : Replace traditional reagents (e.g., Fe powder) with ultrasonic-assisted methods to accelerate reductions .
  • Solvent Selection : Switch from EtOH/water to THF/H₂O mixtures for better solubility of hydrophobic intermediates .

Case Study : Ultrasonication in the Béchamp reaction improved reduction yields from 65% to 89% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.